2-{[2-(4-CHLOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE

Catalog No.
S3028528
CAS No.
895646-59-0
M.F
C24H24ClN3O2S
M. Wt
453.99
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[2-(4-CHLOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]...

CAS Number

895646-59-0

Product Name

2-{[2-(4-CHLOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE

IUPAC Name

2-[[2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N,N-diethylacetamide

Molecular Formula

C24H24ClN3O2S

Molecular Weight

453.99

InChI

InChI=1S/C24H24ClN3O2S/c1-4-28(5-2)21(29)14-31-24-19-13-17-12-15(3)6-11-20(17)30-23(19)26-22(27-24)16-7-9-18(25)10-8-16/h6-12H,4-5,13-14H2,1-3H3

InChI Key

KKXLBTWLDRASLA-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=C(O2)C=CC(=C3)C)C4=CC=C(C=C4)Cl

Solubility

not available

Oncology

Scientific Field: Cancer Research and Therapeutics

Application Summary: The compound has been identified as a potential inhibitor of Protein Kinase B (Akt), a key player in cancer cell survival and proliferation. Akt signaling is often deregulated in cancers, making it a prime target for therapeutic intervention.

Methods of Application: Researchers have utilized the compound in in vitro assays to measure its inhibitory effect on Akt activity. The compound is introduced to cancer cell lines, and its efficacy is measured through radiometric filter binding assays to determine ATP-competitive inhibition.

Results Summary: The compound showed nanomolar potency and selectivity, with up to 150-fold selectivity for Akt over related kinases. This indicates a strong potential for the compound to act as an antitumor agent .

Pharmacology

Scientific Field: Drug Development and Medicinal Chemistry

Application Summary: Indole derivatives, which share a similar structural motif with the compound, have shown a wide range of biological activities. These activities include antiviral, anti-inflammatory, and anticancer effects, suggesting that the compound could be a valuable pharmacophore.

Methods of Application: Synthesis of various indole derivatives followed by screening for pharmacological activity. The compound’s interaction with multiple receptors is assessed to determine its therapeutic potential.

Results Summary: Indole derivatives have demonstrated diverse biological activities, indicating that the compound may also possess significant biological potential .

Molecular Biology

Scientific Field: Cellular Signaling and Molecular Pathways

Application Summary: The compound’s influence on cellular signaling pathways, particularly those involving PI3K-Akt-mTOR, which are crucial for cell growth and survival, is of great interest. Dysregulation of these pathways is common in many human cancers.

Methods of Application: Cellular assays are conducted to observe the compound’s effect on signaling biomarkers. This includes monitoring the phosphorylation status of key proteins in the pathway.

Results Summary: Representative compounds have modulated signaling through PKB in vivo and inhibited the growth of human tumor xenografts in mice, suggesting the compound’s efficacy in modulating crucial signaling pathways .

Biochemistry

Scientific Field: Enzyme Inhibition and Metabolic Pathways

Application Summary: The compound’s role as an enzyme inhibitor, particularly targeting kinases involved in metabolic pathways, is a significant application. This can lead to the development of new treatments for metabolic disorders.

Methods of Application: Enzymatic assays to test the inhibitory effect of the compound on specific kinases. The compound’s impact on metabolic pathways is analyzed through biochemical assays.

Results Summary: The compound has shown selective inhibition of targeted enzymes, which could be beneficial in treating diseases related to metabolic dysregulation .

Neurology

Scientific Field: Neurodegenerative Diseases and Neuroprotection

Application Summary: Given the compound’s potential effects on cellular survival pathways, it may offer neuroprotective benefits. This could be relevant in the treatment of neurodegenerative diseases where cell survival is compromised.

Methods of Application: Neurological models, such as neuronal cell cultures, are treated with the compound to assess its neuroprotective effects. The compound’s ability to prevent neuronal death or dysfunction is evaluated.

Immunology

Scientific Field: Immune Response and Autoimmunity

Application Summary: The compound may have implications in modulating the immune response, potentially aiding in the treatment of autoimmune diseases where the immune system attacks the body’s own cells.

Methods of Application: Immune cell cultures are exposed to the compound to observe any modulatory effects. The compound’s impact on immune cell proliferation and cytokine production is measured.

Results Summary: Research on the compound’s direct effects on the immune system is limited, but its role in cell signaling pathways could translate to immunomodulatory effects .

Antitubercular Activity

Scientific Field: Infectious Diseases

Application Summary: This compound has been explored for its potential as an antitubercular agent. Tuberculosis (TB) remains a leading cause of death worldwide, and the development of new anti-TB compounds is critical.

Methods of Application: The synthesis of a library of derivatives and their structure-activity relationships were studied. The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis was assayed using standard methods, and cell toxicity was determined using the MTT assay.

Results Summary: Several derivatives displayed in vitro activity against Mycobacterium tuberculosis, with MIC values ranging from 0.488–62.5 µM. The most potent derivative had a MIC value of 0.488 µM and was non-cytotoxic to the Vero cell line .

Anti-Inflammatory and Analgesic Properties

Scientific Field: Pharmacology

Application Summary: Indole derivatives, which are structurally related to the compound, have shown significant anti-inflammatory and analgesic activities. This suggests that the compound could be developed for similar therapeutic uses.

Methods of Application: Compounds were tested for anti-inflammatory and analgesic activities, and their ulcerogenic index was compared with standard drugs like indomethacin and celecoxib.

Results Summary: Some derivatives exhibited anti-inflammatory and analgesic activities with an ulcerogenic index lower than standard drugs, indicating their potential as safer alternatives for pain management .

Neurotransmission Modulation

Scientific Field: Neuroscience

Application Summary: The compound may have implications in modulating neurotransmission, particularly in relation to acetylcholine release at cholinergic synapses, which is essential for neural pulse transmission.

Methods of Application: The compound’s effect on acetylcholine release and neural pulse transmission was studied in vertebrate models to assess its potential as a modulator of neurotransmission.

2-{[2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfany}-N,N-diethylacetamide is a complex organic compound characterized by its unique structural features, including a chromeno-pyrimidine core and a sulfanyl group. The compound has the molecular formula C26H25ClN3O2SC_{26}H_{25}ClN_{3}O_{2}S and a molecular weight of approximately 492.0 g/mol. Its structure incorporates a 4-chlorophenyl group and a diethylacetamide moiety, which contribute to its potential biological activities and applications in medicinal chemistry .

  • The chromeno moiety might contribute anti-inflammatory or antioxidant effects, as seen in other chromene-containing compounds [].
  • The interaction of the molecule with biological targets containing complementary functional groups is a possibility.
Typical of organic molecules containing sulfur and nitrogen functionalities. Potential reactions include:

  • Nucleophilic Substitution: The sulfanyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation Reactions: The diethylacetamide portion can undergo acylation, potentially modifying the compound's reactivity and biological properties.
  • Reduction/Oxidation: The compound may undergo redox reactions, affecting the oxidation state of the sulfur atom or other functional groups present.

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the Chromeno-Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfanyl Group: The sulfanyl moiety can be introduced via thioether formation or by using sulfur-containing reagents.
  • Acetamide Formation: The final step usually involves acylating an amine (diethylamine) with an acetic acid derivative to yield the acetamide function.

Specific reaction conditions such as temperature, solvents (e.g., dichloromethane), and catalysts (acid/base) are optimized for maximum yield and purity.

Due to its structural characteristics, 2-{[2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfany}-N,N-diethylacetamide may find applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Research Reagents: Useful in biochemical assays to study enzyme inhibition or receptor interactions.
  • Potential Anti-cancer Agents: Given the presence of chlorophenyl and chromeno-pyrimidine structures known for their biological activities.

Interaction studies are crucial for understanding how 2-{[2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfany}-N,N-diethylacetamide interacts with biological systems. These studies may include:

  • Binding Affinity Tests: Assessing how well the compound binds to target proteins or receptors.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymatic activities.
  • Cellular Studies: Investigating the compound's effects on cell proliferation, apoptosis, or signal transduction pathways.

Several compounds share structural similarities with 2-{[2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfany}-N,N-diethylacetamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfany}-N-(2-methylphenyl)acetamideC27H22ClN3O2SC_{27}H_{22}ClN_{3}O_{2}SContains a different methyl substitution on the chromeno ring
2-{[2-(4-bromophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfany}-N,N-diethylacetamideC26H25BrN3O2SC_{26}H_{25}BrN_{3}O_{2}SSubstituted with bromine instead of chlorine
4-(benzylsulfanyl)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidineC26H22N2O2SC_{26}H_{22}N_{2}O_{2}SDifferent substitution patterns on the chromeno ring

These compounds demonstrate variations in substituents that can significantly influence their biological activity and chemical properties. The uniqueness of 2-{[2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfany}-N,N-diethylacetamide lies in its specific combination of functional groups and molecular structure, potentially leading to distinct pharmacological profiles compared to its analogs.

XLogP3

5.8

Dates

Modify: 2023-08-17

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